1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol
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Overview
Description
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole moiety linked to a diphenylethoxy group via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Propanol Chain: The benzimidazole is then reacted with an appropriate halogenated propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate to form the intermediate.
Introduction of Diphenylethoxy Group: The final step involves the nucleophilic substitution of the intermediate with diphenylethyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Formation of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-one.
Reduction: Formation of 1-(1,2-dihydro-1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Materials Science: Utilization in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(1H-benzimidazol-1-yl)-2-(2,2-diphenylethoxy)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWABKAPPFKOTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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